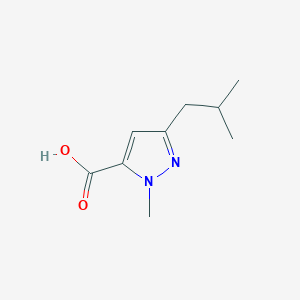

3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an isobutyl-substituted hydrazine, with a carboxylic acid derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

One of the primary applications of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is in agriculture as a fungicide. Studies have shown that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For example, a series of compounds derived from pyrazole-5-carboxylic acid were tested for their efficacy against seven different fungal species, revealing that certain derivatives had higher antifungal activity than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Derivatives

| Compound ID | Fungal Species Tested | Activity Level |

|---|---|---|

| 9m | F. oxysporum | High |

| 9h | B. cinerea | Moderate |

| 9k | P. infestans | Low |

Pharmaceutical Applications

Drug Development

The compound has been identified as a potential candidate in drug development due to its bioactive properties. Its structure allows for modifications that enhance its pharmacological profile. Research indicates that derivatives can act as inhibitors for various biological targets, including enzymes involved in metabolic pathways .

Case Study: Synthesis of Bioactive Derivatives

In one study, researchers synthesized N-[5-(2-(cyclopropylcarbonyl)amino)imidazo[1,2-b]pyridazin-6-yl] derivatives using this compound as a starting material. The synthesis involved multiple steps including the formation of amides and subsequent reactions under controlled conditions to yield compounds with enhanced biological activity .

Material Science Applications

Polymer Chemistry

The compound is also explored in polymer chemistry for the development of new materials with specific properties. Its ability to form stable complexes with metals makes it suitable for creating catalysts and other functional materials.

Table 2: Properties of Polymers Derived from Pyrazole Compounds

| Polymer Type | Properties | Applications |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics |

| Biodegradable Polymers | Eco-friendly degradation | Packaging materials |

General Synthesis Procedures

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as isobutyl acetic acid and methyl hydrazine.

- Reaction Conditions : Various conditions including temperature control and pH adjustments are crucial for optimizing yield.

- Purification : Post-synthesis, the compound is purified using techniques like crystallization or chromatography to achieve the desired purity level.

Example Synthesis Protocol

A common method involves reacting isobutyl acetic acid with methyl hydrazine under acidic conditions followed by carboxylation using carbon dioxide to yield the final product .

Mecanismo De Acción

The mechanism of action of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group instead of an isobutyl group.

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .

Actividad Biológica

3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (IBMPCA) is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

IBMPCA exhibits significant biochemical activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the oxidative deamination of D-amino acids. This inhibition can lead to reduced oxidative stress, which is crucial for protecting cells from damage and maintaining cellular health.

The mechanism by which IBMPCA exerts its biological effects involves several key interactions:

- Enzyme Inhibition : By inhibiting DAO, IBMPCA influences the levels of D-amino acids in the body, which can affect neurotransmitter synthesis and overall metabolic processes.

- Cell Signaling Modulation : The compound has been shown to modulate various cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to enhanced cell survival under stress conditions and influence inflammatory responses .

- Binding Affinity : Similar compounds have demonstrated the ability to bind to specific receptors and enzymes, altering their activity. This binding can result in significant changes in cellular responses, including apoptosis and proliferation rates in cancer cells .

Biological Activities

Research has highlighted several biological activities associated with IBMPCA:

- Anticancer Activity : Compounds based on the pyrazole structure, including IBMPCA, have shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that pyrazole derivatives can effectively target lung, colorectal, and breast cancer cells, exhibiting significant antiproliferative effects .

- Anti-inflammatory Effects : Preliminary studies suggest that IBMPCA may possess anti-inflammatory properties. It has been linked to reduced production of pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : By reducing oxidative stress through DAO inhibition, IBMPCA may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases.

Study 1: Anticancer Activity

In a recent study examining the anticancer potential of pyrazole derivatives, IBMPCA was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated an IC50 value comparable to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of IBMPCA using an animal model of carrageenan-induced paw edema. The compound significantly reduced edema formation compared to control groups, indicating its effectiveness as an anti-inflammatory agent. Histopathological analyses showed minimal tissue damage, supporting its safety profile for therapeutic use .

Research Findings

Recent research has focused on synthesizing new derivatives of IBMPCA to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazole ring can significantly impact both potency and selectivity against various biological targets .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPEHCXMGHUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390193 | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769132-77-6 | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769132-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.